molecular formula C5H3N3O B14681230 1-Oxo-1lambda~5~-pyrazine-2-carbonitrile CAS No. 32046-03-0

1-Oxo-1lambda~5~-pyrazine-2-carbonitrile

Cat. No.: B14681230
CAS No.: 32046-03-0
M. Wt: 121.10 g/mol
InChI Key: WRYALXMAPOPDRZ-UHFFFAOYSA-N
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Description

2-Pyrazinecarbonitrile 1-oxide is an organic compound with the molecular formula C5H3N3O It is a derivative of pyrazine, characterized by the presence of a nitrile group (-CN) and an oxide group (-O) attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyrazinecarbonitrile 1-oxide can be synthesized through various methods. One common approach involves the ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction conditions typically include a temperature range of 300-400°C and the presence of ammonia and oxygen .

Industrial Production Methods

In an industrial setting, the continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor is a notable method. This process involves passing a solution of pyrazinecarbonitrile through a reactor packed with manganese dioxide at elevated temperatures (around 98°C) and controlled flow rates. The product is then collected and purified .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinecarbonitrile 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

    Oxidation: Pyrazinecarboxylic acids.

    Reduction: Pyrazinecarboxamides or pyrazinecarboxamines.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

2-Pyrazinecarbonitrile 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrazinecarbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor to pyrazinamide, it undergoes enzymatic conversion to pyrazinoic acid, which then disrupts the membrane potential and energy production in Mycobacterium tuberculosis . This disruption leads to the bactericidal effect of the drug.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanopyrazine: Similar in structure but lacks the oxide group.

    Pyrazinecarboxamide: Contains an amide group instead of a nitrile group.

    Pyrazinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

2-Pyrazinecarbonitrile 1-oxide is unique due to the presence of both a nitrile and an oxide group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a precursor for various biologically active compounds further enhances its significance in research and industry.

Properties

CAS No.

32046-03-0

Molecular Formula

C5H3N3O

Molecular Weight

121.10 g/mol

IUPAC Name

1-oxidopyrazin-1-ium-2-carbonitrile

InChI

InChI=1S/C5H3N3O/c6-3-5-4-7-1-2-8(5)9/h1-2,4H

InChI Key

WRYALXMAPOPDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=N1)C#N)[O-]

Origin of Product

United States

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